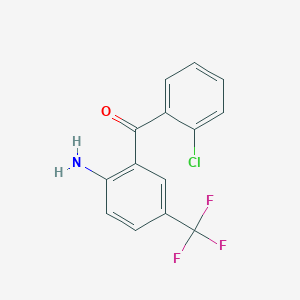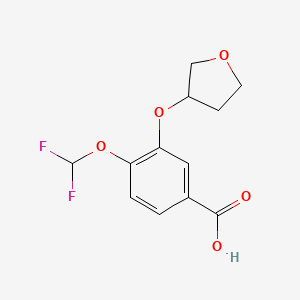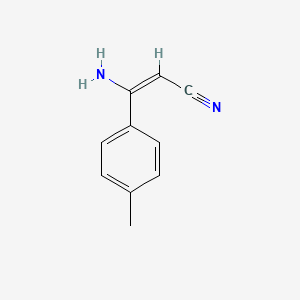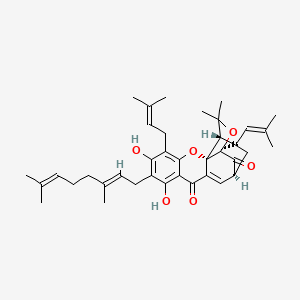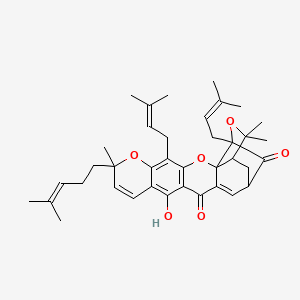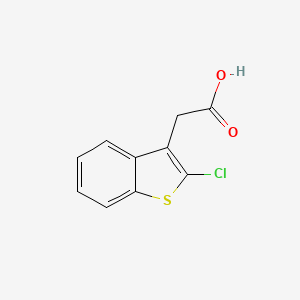
(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide
説明
(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide, also known as EBDPS, is a novel and highly efficient sulfonamide compound with a wide range of applications in the field of medicinal chemistry. It is widely used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound has been extensively studied for its unique properties, such as its high solubility, low toxicity, and low cost. In addition, its application in the field of medicine has been explored for its potential therapeutic use in various diseases, such as cancer and Alzheimer’s disease.
作用機序
The mechanism of action of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide is not fully understood. However, the compound has been found to interact with several proteins and enzymes, such as P-glycoprotein, which is involved in the transport of drugs across cell membranes. In addition, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Furthermore, (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide has been found to possess anti-inflammatory and antioxidant properties, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide are not fully understood. However, several studies have demonstrated that the compound has anti-inflammatory and antioxidant properties, which may be responsible for its therapeutic effects. In addition, the compound has been found to interact with several proteins and enzymes, such as P-glycoprotein, which is involved in the transport of drugs across cell membranes. Furthermore, the compound has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
実験室実験の利点と制限
The use of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide in laboratory experiments has several advantages. The compound is highly efficient and cost-effective for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, the compound has been found to possess anti-inflammatory and antioxidant properties, which may be beneficial for its therapeutic use in various diseases. However, the compound is not without its limitations. The compound has been found to be toxic in high doses, and its mechanism of action is not fully understood. Furthermore, the compound is sensitive to light and air and should be stored in a cool, dark place to avoid degradation.
将来の方向性
The potential of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide in the field of medicinal chemistry and drug discovery is still largely unexplored. Future studies should focus on the further elucidation of the compound’s mechanism of action and its potential therapeutic use in various diseases. In addition, the compound’s potential as an inhibitor of certain enzymes, such as P-glycoprotein, should be further explored. Furthermore, the compound’s toxicity should be further studied in order to determine its safety for use in humans. Finally, the compound’s potential as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), should be further explored.
科学的研究の応用
(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide has been extensively studied for its potential application in the field of medicinal chemistry and drug discovery. The compound has been found to be highly efficient and cost-effective for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. In addition, the compound has been explored for its potential therapeutic use in various diseases, such as cancer and Alzheimer’s disease. Several studies have also demonstrated the potential of (E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide as an inhibitor of certain enzymes, such as P-glycoprotein, which is involved in the transport of drugs across cell membranes.
特性
IUPAC Name |
(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-21(18,16-13-4-2-1-3-5-13)9-8-12-6-7-14-15(10-12)20-11-19-14/h1-10,16H,11H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVFRCAISEUPB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CS(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,3-benzodioxol-5-yl)-N-phenylethenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



